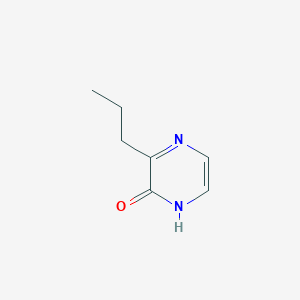
3-propyl-1H-pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propyl-1H-pyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family It features a pyrazine ring fused with a ketone group and a propyl substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-propylpyrazine-2-carboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. This reaction facilitates the formation of the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-propyl-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of this compound.
Substitution: Functionalized pyrazinone compounds with various substituents.
Aplicaciones Científicas De Investigación
3-propyl-1H-pyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-propyl-1H-pyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1H-pyrazin-2-one: Similar structure but with a methyl group instead of a propyl group.
3-ethyl-1H-pyrazin-2-one: Contains an ethyl group at the third position.
3-phenyl-1H-pyrazin-2-one: Features a phenyl group, offering different electronic properties.
Uniqueness
3-propyl-1H-pyrazin-2-one is unique due to its specific substituent, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-propyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-7(10)9-5-4-8-6/h4-5H,2-3H2,1H3,(H,9,10) |
Clave InChI |
OUIAUQHSLHKLOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















